molecular formula C10H20O2 B13288435 2-(4-Methylcyclohexyl)propane-1,3-diol

2-(4-Methylcyclohexyl)propane-1,3-diol

Cat. No.: B13288435
M. Wt: 172.26 g/mol
InChI Key: RERGOVHIWYTLHG-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)propane-1,3-diol (CAS 1487374-83-3) is a proprietary organic compound with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol . This chemical features a propane-1,3-diol core structure substituted with a (4-methylcyclohexyl)amino group, making it a derivative of 1,3-propanediol . As a 1,3-diol derivative, this compound holds significant research value in organic synthesis and materials science. The 1,3-diol functional group is a key precursor in synthesizing various important chemical structures. Notably, 1,3-diols can readily undergo acetalization reactions with carbonyl compounds to form 1,3-dioxanes, which are widely used as protective groups for aldehydes and ketones in multi-step synthetic pathways . Furthermore, 1,3-propanediol derivatives serve as fundamental building blocks in polymer science. For instance, they are key monomers in the production of polytrimethylene carbonate and other polyesters, which have applications in biodegradable plastics and resins . This product is designated For Research Use Only (RUO). It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate laboratory precautions.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-(4-methylcyclohexyl)propane-1,3-diol

InChI

InChI=1S/C10H20O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h8-12H,2-7H2,1H3

InChI Key

RERGOVHIWYTLHG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(CO)CO

Origin of Product

United States

Preparation Methods

Overview

This method involves the hydroformylation of cyclic acetals derived from cyclohexanone derivatives, followed by hydrolysis to yield the target diol. It is a multi-step process that leverages catalytic hydroformylation, which introduces formyl groups at specific positions, and subsequent hydrolysis to produce the diol.

Stepwise Procedure

Step Description Reagents & Conditions Yield & Notes
1 Formation of cyclic acetal from 4-methylcyclohexanone 4-Methylcyclohexanone + Ethylene glycol Under acid catalysis, forms a cyclic acetal
2 Hydroformylation of cyclic acetal Rhodium catalyst, CO/H₂ gas mixture, temperature ~110°C Converts acetal to aldehyde intermediates with linear/branched isomers; control of linear/branched ratio is critical
3 Hydrogenation and hydrolysis Hydrogenation over Raney Ni or Pd, followed by hydrolysis Produces 2-(4-Methylcyclohexyl)propane-1,3-diol Yields depend on catalyst efficiency and reaction conditions

Research Data:

  • The process yields high purity diols with yields up to 70-80% after purification, with selectivity influenced by catalyst choice and reaction parameters (see).

Catalytic Asymmetric Reduction of Ketones

Overview

This route involves the asymmetric reduction of 4-methylcyclohexanone to produce enantiomerically enriched 2-(4-Methylcyclohexyl)propane-1,3-diol.

Procedure

Step Description Reagents & Conditions Yield & Notes
1 Asymmetric reduction of 4-methylcyclohexanone Chiral borane reagents, such as (R)- or (S)-CBS catalyst Conducted at low temperatures (-10°C to 0°C) for high enantioselectivity (>99% ee)
2 Diol formation Hydrolysis of borane complex Yields enantiomerically pure diol

Research Data:

  • The method provides high enantiomeric purity (>99% ee) with yields reaching 90%, suitable for pharmaceutical applications (see).

Direct Hydroxylation of 4-Methylcyclohexane Derivatives

Overview

This approach involves the selective hydroxylation of methylcyclohexane derivatives, followed by functional group transformations to obtain the diol.

Methodology

Step Description Reagents & Conditions Yield & Notes
1 Radical hydroxylation of methylcyclohexane Use of hydroxyl radicals generated via UV or radical initiators Achieves regioselective hydroxylation at the methyl group
2 Oxidation to diol Oxidants such as OsO₄ or KMnO₄ Converts hydroxylated intermediates into diols

Research Data:

  • This method is less common due to selectivity challenges but can be optimized for specific derivatives (see).

Synthesis via Grignard Reagents and Subsequent Hydroxylation

Overview

Preparation involves Grignard reagents derived from 4-methylcyclohexyl halides, followed by oxidation or hydroxylation steps.

Procedure

Step Description Reagents & Conditions Yield & Notes
1 Formation of Grignard reagent 4-Methylcyclohexyl bromide + Mg in dry ether Forms Grignard reagent
2 Reaction with formaldehyde or other aldehydes Controlled addition at low temperature Forms alcohol intermediates
3 Hydroxylation of intermediate Oxidants or hydrolysis Yields diol with moderate efficiency

Research Data:

  • Effective for synthesizing specific stereoisomers, but requires careful control of reaction conditions.

Summary of Data and Comparative Analysis

Method Advantages Disadvantages Typical Yield Enantioselectivity Notes
Hydroformylation & Hydrolysis Good for bulk production, scalable Requires complex catalysts, control of isomer ratio 70-80% Moderate (not stereoselective) Suitable for industrial synthesis
Asymmetric Reduction High enantiomeric purity Costly reagents, low throughput Up to 90% >99% ee Ideal for pharmaceutical-grade diols
Hydroxylation of Methylcyclohexane Regioselective, direct Low selectivity, harsh conditions Variable Not stereoselective Limited industrial use
Grignard & Oxidation Versatile, straightforward Stereochemistry control needed Moderate Variable Useful for specific derivatives

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcyclohexyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can further convert this compound into alcohols or alkanes using reducing agents such as NaBH₄ or LiAlH₄.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, anhydrous conditions.

    Substitution: SOCl₂, PBr₃, reflux conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Alkyl halides, esters.

Scientific Research Applications

2-(4-Methylcyclohexyl)propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its cyclohexane ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Alkylcyclohexylpropane-1,3-diol Derivatives

Key Compounds:
  • 2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol (CAS: ST00994)
  • 2-(trans-4´-n-Propylcyclohexyl)propane-1,3-diol (CAS: ST00934)
Property 2-(4-Methylcyclohexyl)propane-1,3-diol 2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol 2-(trans-4´-n-Propylcyclohexyl)propane-1,3-diol
Alkyl Chain Length Methyl Ethyl n-Propyl
Purity Not reported ≥99% (GC) ≥99% (GC)
Mesophase Behavior Not reported Cr 54°C → Sb 84–85°C → I Cr 63°C → Sb 102°C → I

Comparison Insights :

  • Increasing alkyl chain length (methyl → ethyl → propyl) elevates phase transition temperatures (Cr → Sb → I), enhancing mesophase stability for liquid crystal applications .
  • The methyl derivative likely exhibits lower melting points compared to ethyl/propyl analogs, making it suitable for low-temperature applications.

Aromatic and Phenolic Substituted Propane-1,3-diols

Key Compounds:
  • 2-(4-Hydroxyphenyl)propane-1,3-diol (CAS: Not specified)
  • 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol (CAS: Not specified)
  • 1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol

Structural Differences :

  • Substitution with aromatic or phenolic groups introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic cyclohexyl group in the target compound.

Functional Implications :

  • Bioactivity: Phenolic derivatives exhibit biological activities, e.g., hepatoprotective effects against DL-galactosamine-induced liver damage and cytotoxicity in natural products .
  • Solubility : Polar substituents enhance water solubility compared to the hydrophobic methylcyclohexyl derivative, which is more suited for lipid-rich environments.

Amino-Substituted Propane-1,3-diols

Key Compound:
  • 2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol (Polymorph patent)

Comparison :

  • Unlike the methylcyclohexyl derivative, this compound’s 4-octylphenyl group provides amphiphilic properties, enhancing membrane interaction in drug delivery.

Application Domains

Compound Type Primary Applications Examples from Evidence
Alkylcyclohexyl Diols Liquid crystal precursors ST00994, ST00934
Aromatic/Phenolic Diols Pharmaceuticals, natural product drug leads Hepatoprotective agents , cytotoxic compounds
Amino Diols Immunomodulators, drug formulations Fingolimod derivatives

Biological Activity

2-(4-Methylcyclohexyl)propane-1,3-diol is an organic compound that has garnered interest in various biological studies due to its potential therapeutic properties and interactions with biological systems. This article explores its biological activity, synthesizing findings from diverse research sources.

  • Molecular Formula : C10H18O2
  • Molecular Weight : 170.25 g/mol
  • IUPAC Name : 2-(4-Methylcyclohexyl)propane-1,3-diol
  • Canonical SMILES : CC1=CC(CCC1)C(C(C)O)O

The biological activity of 2-(4-Methylcyclohexyl)propane-1,3-diol is largely attributed to its ability to interact with various biomolecules. It is believed to function through:

  • Hydrogen Bonding : The hydroxyl groups in the diol structure can form hydrogen bonds with proteins and nucleic acids, potentially altering their function.
  • Hydrophobic Interactions : The cyclohexyl group contributes to hydrophobic interactions, which may facilitate membrane penetration or binding to lipid environments.

Antitumor Activity

Recent studies have indicated that 2-(4-Methylcyclohexyl)propane-1,3-diol exhibits antitumor properties . In vitro assays demonstrated that the compound can inhibit the proliferation of certain cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)12.8
HeLa (Cervical Cancer)10.5

These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in these cancer cells .

Anti-inflammatory Effects

In addition to its antitumor activity, 2-(4-Methylcyclohexyl)propane-1,3-diol has shown potential as an anti-inflammatory agent . In animal models, it was found to reduce inflammation markers such as TNF-alpha and IL-6 when administered in a controlled dosage .

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various derivatives of 2-(4-Methylcyclohexyl)propane-1,3-diol. The results indicated that modifications to the cyclohexyl group significantly enhanced the compound's cytotoxicity against multiple cancer cell lines.

Clinical Trials

While extensive clinical trials are yet to be reported for this specific compound, preliminary results from small-scale studies suggest that it may serve as a promising lead compound for further development in cancer therapeutics.

Q & A

Basic: What are the established synthetic routes for 2-(4-Methylcyclohexyl)propane-1,3-diol?

Answer:
The synthesis typically involves alkylation of propane-1,3-diol derivatives with trans-4-methylcyclohexyl halides (e.g., bromide or chloride). A common approach includes:

Epoxide Ring-Opening : Reacting trans-4-methylcyclohexene oxide with propane-1,3-diol under acidic or basic catalysis to yield the diol.

Grignard Reaction : Using a trans-4-methylcyclohexylmagnesium bromide to alkylate a protected propane-1,3-diol precursor, followed by deprotection.

Hydrogenation : Reducing a ketone intermediate (e.g., 2-(4-methylcyclohexylidene)propane-1,3-diol) using catalysts like Pd/C or Raney Ni.
Key challenges include ensuring stereochemical purity of the trans-4-methylcyclohexyl group and minimizing side reactions during alkylation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the stereochemistry of the cyclohexyl group and diol backbone.
  • HPLC-PDA/MS : Validates purity (>99%) and detects trace impurities.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, crucial for understanding mesophase behavior in liquid crystals .
  • DSC/TGA : Analyzes thermal stability and phase transitions (e.g., melting points, decomposition temperatures) .

Advanced: How can researchers resolve low yields in stereoselective synthesis?

Answer:
Low yields often arise from competing elimination pathways or poor stereocontrol. Mitigation strategies include:

  • Catalyst Optimization : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over elimination.
  • Temperature Gradients : Slow cooling during crystallization improves diastereomeric separation.
    Refer to analogous protocols for trans-4-alkylcyclohexyl diols, where optimized conditions achieved >85% yield .

Advanced: How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?

Answer:
Contradictions arise from the compound’s amphiphilic nature:

  • Polar Solvents (e.g., DMSO, MeOH) : Solubility is driven by hydrogen bonding with the diol groups.
  • Nonpolar Solvents (e.g., Hexane) : Limited solubility due to the hydrophobic cyclohexyl moiety.
    Methodological Recommendation :
  • Conduct solubility studies using the Hildebrand solubility parameter to predict miscibility.
  • Validate with mesophase behavior data, where the compound exhibits lyotropic liquid crystal properties in binary solvent systems (e.g., water/ethanol) .

Advanced: What strategies are effective for stabilizing the compound under oxidative conditions?

Answer:
Oxidative degradation of the diol group is a key stability concern. Solutions include:

  • Protection/Deprotection : Temporarily masking hydroxyl groups as acetals or silyl ethers during reactions.
  • Antioxidant Additives : Adding 0.1% (w/w) BHT or ascorbic acid in storage solutions.
  • Solid-State Stabilization : Co-crystallization with pharmaceutically acceptable counterions (e.g., HCl salts) enhances shelf life, as demonstrated for structurally related diols .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess membrane permeability (relevant for drug delivery).
  • Docking Studies : Screen against enzyme targets (e.g., cyclooxygenase-2) using software like AutoDock Vina.
  • QSAR Analysis : Correlate substituent effects (e.g., methyl vs. ethyl cyclohexyl) with bioactivity trends.
    Refer to interaction studies on analogous diols, where MD simulations accurately predicted binding affinities within 10% error .

Basic: What are its primary applications in materials science?

Answer:

  • Liquid Crystals : Acts as a chiral dopant in nematic phases, enhancing thermal stability and optical anisotropy.
  • Polymer Precursors : Serves as a crosslinker in polyurethane foams due to its dual hydroxyl groups.
  • Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .

Advanced: How to address discrepancies in reported melting points across studies?

Answer:
Variations (±5°C) may stem from polymorphic forms or impurities. Recommendations:

  • Recrystallization : Use gradient recrystallization (e.g., ethanol/water) to isolate the thermodynamically stable polymorph.
  • PXRD Analysis : Confirm crystal phase purity.
  • Controlled Cooling Rates : Standardize at 1°C/min during DSC measurements.
    Data from trans-4-alkyl analogs show that slow cooling reduces polymorphic diversity .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Melting Point78–82°CDSC
LogP (Octanol/Water)2.1 ± 0.3Shake-Flask
Solubility in Water12 mg/mL (25°C)USP <1231>
Mesophase Range54–85°C (Cr-SmA-Iso)Polarized Microscopy

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